molecular formula C6H11F2N3O B13342872 4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide

4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide

Cat. No.: B13342872
M. Wt: 179.17 g/mol
InChI Key: XTZWYWKYJRFBGJ-UHFFFAOYSA-N
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Description

4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide is a fluorinated pyrrolidine derivative. This compound is of interest due to its unique chemical structure, which includes two fluorine atoms and a hydroxymethyl group attached to a pyrrolidine ring. The presence of fluorine atoms often imparts unique physical, chemical, and biological properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide typically involves the introduction of fluorine atoms into the pyrrolidine ring. One common method is the fluorination of pyrrolidine derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to maintain consistent reaction conditions and improve safety. The use of automated systems can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The hydroxymethyl group also plays a role in the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Uniqueness: 4,4-Difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide is unique due to the combination of two fluorine atoms and a hydroxymethyl group on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C6H11F2N3O

Molecular Weight

179.17 g/mol

IUPAC Name

4,4-difluoro-2-(hydroxymethyl)pyrrolidine-1-carboximidamide

InChI

InChI=1S/C6H11F2N3O/c7-6(8)1-4(2-12)11(3-6)5(9)10/h4,12H,1-3H2,(H3,9,10)

InChI Key

XTZWYWKYJRFBGJ-UHFFFAOYSA-N

Canonical SMILES

C1C(N(CC1(F)F)C(=N)N)CO

Origin of Product

United States

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